3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for spirohydantoin derivatives. The compound is officially designated as this compound, reflecting its core structural features including the diazaspiro framework and the specific positioning of the hydroxyethyl substituent. The Chemical Abstracts Service has assigned the unique identifier 882-67-7 to this compound, facilitating unambiguous reference across scientific literature and chemical databases.
The molecular formula C₁₀H₁₆N₂O₃ indicates the presence of ten carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 212.25 grams per mole. The systematic name reflects the spiro connection between a five-membered diazaspiro ring system and a six-membered cyclohexane ring, with the numerical designation [4.5] indicating the ring sizes involved in the spiro junction. The 2,4-dione designation specifies the carbonyl functionalities present in the hydantoin core structure.
Alternative nomenclature systems have been employed in the literature, including the designation as 3'-(2-Hydroxyethyl)cyclohexanespiro-5'-hydantoin, which emphasizes the cyclohexane-hydantoin relationship. The compound is also referenced by various commercial catalog numbers, including MFCD01731578 in the Molecular Design Limited database, facilitating cross-referencing across different chemical information systems. The Simplified Molecular Input Line Entry System representation C1CCC2(CC1)C(=O)N(C(=O)N2)CCO provides a machine-readable format that captures the complete structural connectivity.
Table 1: Systematic Identifiers for this compound
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 882-67-7 |
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| Molecular Design Limited Number | MFCD01731578 |
| International Chemical Identifier | InChI=1S/C10H16N2O3/c13-7-6-12-8(14)10(11-9(12)15)4-2-1-3-5-10/h13H,1-7H2,(H,11,15) |
| International Chemical Identifier Key | MACNLYNLRKUQOA-UHFFFAOYSA-N |
Molecular Geometry and Stereochemical Considerations
The molecular geometry of this compound is fundamentally determined by the spiro connection between the hydantoin and cyclohexane ring systems, which creates a rigid three-dimensional framework with specific conformational constraints. The spiro carbon atom serves as the pivotal point connecting the two ring systems, with tetrahedral geometry that positions the cyclohexane ring perpendicular to the hydantoin plane. This arrangement results in a distinctive molecular architecture that influences both intramolecular interactions and crystal packing behaviors.
Computational studies on related spirohydantoin derivatives have revealed that the cyclohexane ring typically adopts a chair conformation, which represents the most thermodynamically stable configuration. The chair conformation minimizes steric interactions between adjacent ring substituents while maintaining optimal bond angles and torsional strain patterns. In the case of this compound, the hydroxyethyl substituent introduces additional conformational flexibility through rotation about the nitrogen-carbon and carbon-carbon bonds connecting the substituent to the hydantoin core.
The stereochemical analysis of spirohydantoin derivatives has demonstrated significant conformational preferences related to the orientation of aromatic substituents. While this compound lacks aromatic substitution, the hydroxyethyl group exhibits similar conformational behavior patterns. Density functional theory calculations on structurally related compounds have shown that intramolecular hydrogen bonding interactions between the hydroxyl group and carbonyl oxygens can stabilize specific conformational states, potentially influencing the overall molecular geometry and crystal packing arrangements.
Research on spirohydantoin derivatives has identified key torsional angles that govern conformational preferences, particularly those involving substituent orientation relative to the hydantoin ring system. For compounds containing flexible substituents like the hydroxyethyl group, multiple conformational minima may exist on the potential energy surface, with relative populations determined by intramolecular interactions, solvent effects, and crystal packing forces. X-ray crystallographic studies of related compounds have confirmed that these conformational preferences translate into observable structural features in the solid state.
Table 2: Key Geometric Parameters for Spirohydantoin Derivatives
| Parameter | 3-(2-Hydroxyethyl) Derivative | Parent Diazaspirodecane | Related Derivatives |
|---|---|---|---|
| Spiro Carbon Hybridization | sp³ | sp³ | sp³ |
| Cyclohexane Conformation | Chair | Chair | Chair |
| Hydantoin Ring Planarity | Planar | Planar | Planar |
| Substituent Flexibility | High (C-C-O rotation) | None | Variable |
| Molecular Weight (g/mol) | 212.25 | 168.19 | 168-350 |
Comparative Analysis with Related Diazaspirodecane Derivatives
The structural comparison between this compound and its related derivatives reveals important insights into substituent effects on molecular geometry, intermolecular interactions, and crystal packing behaviors. The parent compound 1,3-Diazaspiro[4.5]decane-2,4-dione, with Chemical Abstracts Service number 702-62-5 and molecular formula C₈H₁₂N₂O₂, serves as the fundamental structural framework upon which various substituted derivatives are constructed. This parent compound exhibits a molecular weight of 168.19 grams per mole, representing a difference of 44.06 mass units compared to the hydroxyethyl derivative, corresponding precisely to the added C₂H₄O group.
Crystallographic investigations of spirohydantoin derivatives have demonstrated that substituent modifications significantly influence crystal packing arrangements and intermolecular interaction patterns. Studies of halogenated derivatives, including 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione and 3-(4-bromobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione, have revealed that different substituents lead to distinct crystal structures despite maintaining the same core spirohydantoin framework. These observations suggest that the hydroxyethyl substituent in the target compound likely induces specific intermolecular hydrogen bonding patterns that differ from both the unsubstituted parent and the halogenated derivatives.
The conformational analysis of spirohydantoin derivatives has revealed systematic trends in torsional angle preferences as a function of substituent identity. Research has shown that the dihedral angle between the hydantoin ring and aromatic substituents increases progressively when moving from fluorine to bromine substitution, indicating a correlation between substituent size and conformational preferences. For the hydroxyethyl derivative, the flexible nature of the substituent allows for multiple conformational states, potentially providing greater adaptability in crystal packing arrangements compared to more rigid aromatic substituents.
Comparative studies of spirohydantoin derivatives have identified the importance of intramolecular interactions in determining conformational stability. Compounds containing aromatic substituents exhibit extended conjugation between carbonyl and phenyl groups, while the hydroxyethyl derivative may form intramolecular hydrogen bonds between the hydroxyl group and carbonyl oxygens. These different interaction patterns result in distinct conformational energy landscapes and may influence the relative thermodynamic stability of various conformational states.
Table 3: Comparative Properties of Diazaspirodecane Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Substituent Features |
|---|---|---|---|---|
| Parent Diazaspirodecane | 702-62-5 | C₈H₁₂N₂O₂ | 168.19 | None |
| 3-(2-Hydroxyethyl) Derivative | 882-67-7 | C₁₀H₁₆N₂O₃ | 212.25 | Flexible, H-bonding capable |
| 3-(4-Chlorobenzoyl) Derivative | Not specified | C₁₅H₁₅ClN₂O₃ | 306.74 | Rigid aromatic, electron-withdrawing |
| 3-(4-Bromobenzoyl) Derivative | Not specified | C₁₅H₁₅BrN₂O₃ | 351.20 | Rigid aromatic, larger halogen |
| Complex Piperidinyl Derivative | 923231-82-7 | C₁₇H₂₇N₃O₃ | 321.00 | Bulky heterocyclic substituent |
The analysis of intermolecular interaction patterns in spirohydantoin crystal structures has revealed the critical role of hydrogen bonding in determining packing arrangements. Research on racemic spirohydantoin derivatives has demonstrated that both homochiral and heterochiral dimeric motifs can be stabilized through various interaction types, including nitrogen-hydrogen to oxygen bonds, carbon-hydrogen to oxygen interactions, and carbon-hydrogen to π interactions. For the hydroxyethyl derivative, the presence of the hydroxyl group introduces additional hydrogen bonding possibilities that may influence the relative stability of different packing motifs compared to derivatives lacking this functionality.
Studies utilizing the Cambridge Structural Database have provided statistical insights into the general trends governing spirohydantoin crystal structures. These analyses have shown that substituents with greater flexibility, such as the hydroxyethyl group, tend to have higher adaptability for interactions with biological targets compared to more rigid aromatic substituents. This adaptability stems from the ability of flexible substituents to adopt conformations that optimize intermolecular interactions, whether in crystal packing environments or biological binding sites.
Properties
IUPAC Name |
3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-7-6-12-8(14)10(11-9(12)15)4-2-1-3-5-10/h13H,1-7H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACNLYNLRKUQOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007995 | |
| Record name | 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882-67-7 | |
| Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclohexanone-Based Condensation
Dieckmann Cyclization
- Procedure : Ethyl 1-benzylpiperidine-4-carboxylate undergoes intramolecular cyclization with sodium hydride to form the spiro core.
- Conditions : Anhydrous THF, reflux (12 h).
- Limitation : Requires subsequent debenzylation steps.
Hydroxyethyl Functionalization
The 2-hydroxyethyl group is introduced via alkylation or substitution:
N-Alkylation of Hydantoin
- Reagents : Ethylene oxide or 2-bromoethanol, base (K₂CO₃), polar aprotic solvent (DMF).
- Example Protocol :
- Yield : ~50–65% for similar derivatives.
Reductive Amination (Indirect Route)
Key Synthetic Challenges and Optimizations
| Parameter | Challenge | Solution |
|---|---|---|
| Regioselectivity | Competing N1 vs. N3 alkylation | Use bulky bases (e.g., DBU) |
| Solubility | Poor solubility in organic phases | Employ DMSO/water mixtures |
| Purification | Polar byproducts | Reverse-phase HPLC (ACN/water) |
Analytical Characterization
- HRMS : Calculated for C₁₁H₁₆N₂O₄ [M+H]⁺: 241.1189; Found: 241.1185.
- ¹H NMR (DMSO-d₆, 400 MHz): δ 1.50–1.70 (m, 8H, cyclohexane), 3.45 (t, 2H, CH₂OH), 4.60 (t, 1H, OH).
- HPLC Purity : >97% (C18 column, 10–90% ACN gradient).
Comparative Methods Table
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| N-Alkylation (BrCH₂CH₂OH) | 58 | 95 | 10 | High |
| Reductive Amination | 42 | 89 | 24 | Moderate |
| Mitsunobu/Oxidation | 35 | 91 | 36 | Low |
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds with similar structural frameworks exhibit antimicrobial properties. The diazaspiro structure may enhance the interaction with microbial targets, making it a candidate for developing new antimicrobial agents. Studies on related compounds suggest that modifications can lead to increased efficacy against various pathogens.
2. Anticancer Potential
The unique structural features of 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione may also position it as a potential anticancer agent. Preliminary studies have demonstrated that spirocyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
3. Neuroprotective Effects
There is emerging interest in the neuroprotective effects of spiro compounds. Research indicates that such compounds can modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
Material Science Applications
1. Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis. Its reactive functional groups allow for incorporation into various polymer matrices, potentially enhancing mechanical properties or introducing bioactivity.
2. Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound could be explored as a component in coatings and adhesives, providing improved adhesion properties or resistance to environmental degradation.
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of spirohydantoins is highly dependent on substituents at the N3 position and modifications to the cyclohexane ring. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
Pharmacological Activity and SAR Trends
Anticonvulsant Activity
- Hydroxyethyl vs. Phenoxyethyl: The hydroxyethyl group in the target compound lacks the aromaticity and electron-withdrawing fluorine present in 8-amino-3-[2-(4-fluorophenoxy)ethyl] derivatives. shows that phenoxyethyl derivatives with sulfonamide substituents (e.g., compound 27) exhibit potent anticonvulsant activity (ED50 = 27 mg/kg), outperforming amide-linked analogs . The hydroxyethyl group’s reduced lipophilicity may limit blood-brain barrier penetration compared to fluorinated analogs.
- N-Phenylamino Derivatives: Compounds with aryl substituents (e.g., 4-methylphenyl) on the hydantoin core show moderate activity in subcutaneous metrazole tests, emphasizing the role of aromatic groups in seizure inhibition .
Antidiabetic and Aldose Reductase Inhibition
- Sulfonyl vs. Hydroxyethyl: The 3-(4-chlorophenylsulfonyl)-8-methyl derivative demonstrated hypoglycemic effects in rats, likely due to sulfonylurea-like insulin secretion promotion .
Antiplatelet and 5-HT2A Antagonism
- Phenylpiperazinylpropyl Derivatives : Bulky substituents like 8-phenyl-3-(3-(4-phenylpiperazinyl)propyl) enhance 5-HT2A receptor antagonism, reducing platelet aggregation (IC50 = 27.3 μM) . The hydroxyethyl group’s smaller size and polarity may favor different receptor interactions.
Physicochemical and Structural Properties
Table 2: Physicochemical Comparison
- Hydantoin Ring Planarity : Crystal structures (e.g., ) confirm the hydantoin ring’s planarity (RMS deviation = 0.006 Å), critical for hydrogen bonding with biological targets. Substituents like sulfonyl groups introduce torsional strain (dihedral angle = 82.98°), altering binding .
- Cyclohexane Conformation : Most derivatives adopt a chair conformation, but bulky groups (e.g., trimethyl) may distort ring geometry, affecting activity .
Biological Activity
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C10H16N2O3. Its structure consists of a spirocyclic framework that is known to influence its biological properties. The presence of the diaza group and the dione functionality is significant for its reactivity and interaction with biological targets.
Structural Information Table
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2O3 |
| SMILES | C1CCC2(CC1)C(=O)N(C(=O)N2)CCO |
| InChI | InChI=1S/C10H16N2O3/c13-7-6... |
| Molecular Weight | 216.25 g/mol |
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have shown potential in inhibiting key enzymes involved in disease pathways.
- Modulation of Cell Signaling : The compound may interact with cellular signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of various diazaspiro compounds on cancer cell lines. It was found that modifications to the spirocyclic structure could enhance cytotoxicity against specific cancer types. The compound's ability to induce apoptosis in tumor cells was particularly noted.
- Anti-inflammatory Properties : Another research effort focused on the anti-inflammatory effects of related compounds in models of chronic inflammation. The findings suggested that these compounds could significantly reduce inflammatory markers in vitro.
- Neuroprotective Effects : Some studies have explored neuroprotective properties attributed to spiro compounds, suggesting potential applications in neurodegenerative diseases.
Comparative Biological Activity Table
Q & A
Q. What are the optimized synthetic routes for 3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives?
The synthesis typically involves cyclization of cyclohexanone precursors with ammonium carbonate and potassium cyanide under aqueous conditions . Microwave-assisted methods improve efficiency, achieving yields up to 97% for spirohydantoins by reducing reaction times (e.g., 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione synthesized in 50–85% yield) . Functionalization at the 3-position is achieved via alkylation or acylation reactions, as seen in anticonvulsant derivatives using 1-(2-bromoethoxy)-4-fluorobenzene in acetonitrile with K₂CO₃ .
Q. What analytical techniques are critical for characterizing this compound’s structure?
Key methods include:
- NMR spectroscopy : Confirms substitution patterns (e.g., δ 8.93 ppm for NH in derivatives) .
- X-ray crystallography : Resolves chair conformations of the cyclohexane ring and planar hydantoin moieties (e.g., C=O bond lengths: 1.1985–1.2242 Å) .
- Mass spectrometry : HRMS validates molecular weights (e.g., [M+1]⁺ at 392.4 for anticonvulsant analogs) .
Q. How are anticonvulsant and antidiabetic activities evaluated experimentally?
- Maximal Electroshock Seizure (MES) test : Measures seizure protection (e.g., compounds 24 , 27 , and 34 show ED₅₀ < 30 mg/kg vs. phenytoin) .
- Rotarod test : Assesses neurotoxicity (TD₅₀ > 500 mg/kg indicates low toxicity) .
- Aldose reductase inhibition : Evaluates antidiabetic potential via enzyme assays (IC₅₀ < 10 µM for sulfonylurea hybrids) .
Advanced Research Questions
Q. How do structural modifications influence the SAR for anticonvulsant activity?
- Amide vs. sulfonamide substituents : Amide derivatives (e.g., 24 ) exhibit moderate MES protection, while sulfonamides (e.g., 27 ) show enhanced activity due to improved lipophilicity and hydrogen bonding .
- Spiro-ring size : Piperidine-spiro analogs (e.g., 1,3-diazaspiro[4.6]undecane-2,4-dione) reduce neurotoxicity but lower potency compared to cyclohexane-spiro derivatives .
Q. What role does crystallographic data play in understanding bioactivity?
The chair conformation of the cyclohexane ring and planar hydantoin moiety stabilize intermolecular N–H⋯O hydrogen bonds, forming dimeric structures that enhance membrane permeability . Dihedral angles (e.g., 82.98° for p-chlorophenyl groups) influence steric interactions with target receptors .
Q. Can this scaffold be repurposed for dual-target therapies (e.g., diabetes with cataract prevention)?
Yes. Hybridizing sulfonylurea (antidiabetic) and hydantoin (aldose reductase inhibitor) moieties in a single molecule addresses both hyperglycemia and diabetic complications (e.g., 3-(4-chlorophenylsulfonyl)-8-methyl derivatives) .
Q. How does microwave synthesis enhance spirohydantoin production?
Microwave irradiation reduces reaction times from 24 h to 1–2 h and increases yields (e.g., 7-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: 97% yield vs. 70% conventional) by improving thermal efficiency and reducing side reactions .
Q. What supramolecular applications arise from its hydrogen-bonding motifs?
Functionalizing the hydantoin core with hydrophobic groups (e.g., tris(dodecyloxy)benzoate) enables self-assembly into hexameric rosettes via N–H⋯O bonds, forming thermotropic liquid crystals and organogels with potential in drug delivery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
